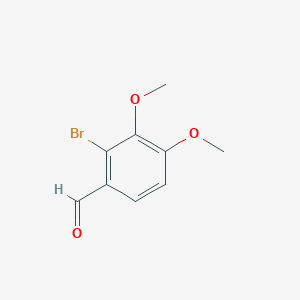

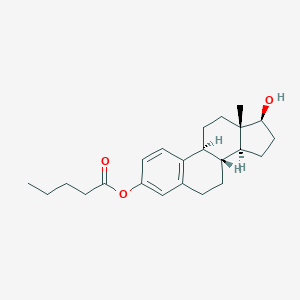

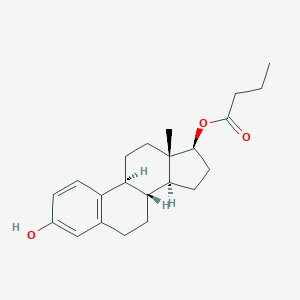

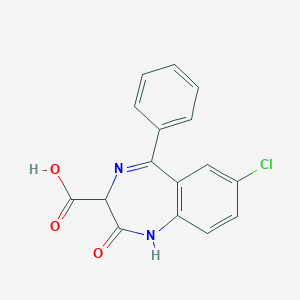

![molecular formula C9H10N4O B137865 2-甲基咪唑并[1,2-a]吡啶-3-碳酰肼 CAS No. 144835-67-6](/img/structure/B137865.png)

2-甲基咪唑并[1,2-a]吡啶-3-碳酰肼

描述

The compound 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This class of compounds has been the subject of extensive research due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves a cyclodehydration-aromatization reaction starting from amides, mediated by triflic anhydride and followed by a deprotection-aromatization sequence . Another method uses zinc iodide catalysis to react 2-aminopyridines with α-amino carbonyl compounds in the presence of oxygen . Iodine-mediated multicomponent synthesis is also reported, combining 2-aminopyridines, ketones, and sulfonyl hydrazides . Additionally, solid-phase synthesis has been utilized to create novel substitution patterns for these heterocycles . Ionic liquids have been employed to promote one-pot synthesis, offering advantages in terms of reaction workup and reusability . Calcium carbide has been used as an alkyne source in a one-pot synthesis method for creating 3-methyl-2-arylimidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework allows for various substitutions at different positions on the rings, which can significantly alter the compound's physical, chemical, and biological properties .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives are versatile intermediates that can undergo various chemical reactions. They have been used in Pd- and Ru-catalyzed C-H arylation reactions to generate diversely functionalized building blocks . The introduction of substituents such as the isopropylsulfonyl group has been achieved through halogen-metal exchange reactions . Additionally, these compounds can be functionalized through reductive alkylation, allowing access to new substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are crucial for their potential applications. The presence of functional groups such as amino, methyl, or aryl groups can affect these properties and the overall reactivity of the compound .

科学研究应用

合成和药理特性

2-甲基咪唑并[1,2-a]吡啶-3-碳酰肼及其衍生物已在各种合成和药理研究中得到探索。例如,Kosáry 等人 (1989) 合成了 4-(3-吡啶基)噻唑和 2-甲基咪唑并[1,2-a]吡啶衍生物,表现出抗胆碱能抗分泌和抗溃疡活性 (Kosáry、Kasztreiner 和 Andrási,1989)。同样,Abignente 等人 (1982) 合成了一系列这些化合物,评估了它们的抗炎、镇痛、解热和致溃疡活性 (Abignente 等,1982).

化学合成技术

在化学合成领域,Mohan、Rao 和 Adimurthy (2013) 报道了甲基咪唑[1,2-a]吡啶的水介质合成,包括咪唑[1,2-a]吡嗪和咪唑[2,1-a]异喹啉,在没有故意添加催化剂的情况下实现 (Mohan、Rao 和 Adimurthy,2013)。这突出了该化合物在促进新型合成方法中的作用。

生物活性

一些研究集中于 2-甲基咪唑并[1,2-a]吡啶-3-碳酰肼衍生物的生物活性。Kasimogullari 和 Cesur (2004) 合成了源自该化合物胂的噻唑烷和螺噻唑烷,尽管它们没有显示出显着的体外抗结核活性 (Kasimogullari 和 Cesur,2004)。Vilchis-Reyes 等人 (2010) 合成了 2-甲基咪唑并[1,2-a]吡啶和喹啉取代的 2-氨基嘧啶衍生物,探索了它们的细胞毒性和 CDK 抑制活性 (Vilchis-Reyes 等,2010).

化学和物理性质

在化学和物理性质领域,Shaabani、Soleimani 和 Maleki (2006) 使用离子液体合成了 3-氨基咪唑并[1,2-a]吡啶,突出了该化合物在开发新型合成方法中的效用 (Shaabani、Soleimani 和 Maleki,2006)。此外,Yong 等人 (2015) 合成了新型三芳甲基碳正离子自由基盐,展示了显着的位置异构效应和不同的磁化率值 (Yong 等,2015).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

属性

IUPAC Name |

2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWSGEGUOPGCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351467 | |

| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide | |

CAS RN |

144835-67-6 | |

| Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。